molecular formula C13H15ClN2O2 B11788714 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B11788714
M. Wt: 266.72 g/mol
InChI Key: OXXSRUHMFJYXNN-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloro substituent at the 6th position, an ethoxypropyl group at the 1st position, and a carbaldehyde group at the 2nd position, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxypropyl Group: This step involves the alkylation of the benzimidazole nitrogen with 3-ethoxypropyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, thereby inhibiting their activity.

    Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.

    Modulating Receptors: The compound can bind to specific receptors, altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethoxypropyl group, which may affect its solubility and biological activity.

    1-(3-Ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent, which may influence its reactivity and binding affinity.

    6-Chloro-1H-benzo[d]imidazole-2-methanol:

Uniqueness

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, ethoxypropyl, and aldehyde groups allows for diverse chemical modifications and applications in various fields.

Biological Activity

6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14ClN2O
  • CAS Number : Not specified in the search results.

Biological Activity

The biological activities of benzimidazole derivatives, including this compound, have been explored in various studies, focusing primarily on their antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that modifications in the benzimidazole structure could enhance activity against various bacteria and fungi. For instance, compounds with electron-withdrawing groups at specific positions showed improved efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Benzimidazole derivatives are known for their antifungal properties, particularly against Candida species. The presence of a chloro substituent has been correlated with increased antifungal activity. In vitro assays revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been widely studied. A recent investigation highlighted that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds similar to this compound demonstrated cytotoxic effects against breast and lung cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors involved in critical biological pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. The presence of halogen atoms (like chlorine) and alkyl side chains significantly influences the biological activity. A systematic analysis using the Free-Wilson method has shown that substituents at specific positions can enhance or diminish activity against target pathogens .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study on Antimicrobial Efficacy :
    • A derivative similar to 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole was tested against multi-drug resistant strains of Mycobacterium tuberculosis. Results indicated a promising reduction in bacterial load, suggesting potential therapeutic applications in tuberculosis treatment .
  • Case Study on Anticancer Activity :
    • A study involving several benzimidazole derivatives showed that those with ethyl substituents had enhanced cytotoxicity against human cancer cell lines. The study concluded that further structural modifications could lead to more potent anticancer agents .

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

6-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde

InChI

InChI=1S/C13H15ClN2O2/c1-2-18-7-3-6-16-12-8-10(14)4-5-11(12)15-13(16)9-17/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

OXXSRUHMFJYXNN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=CC(=C2)Cl)N=C1C=O

Origin of Product

United States

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